molecular formula C21H24N6O2 B4514327 Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

Cat. No.: B4514327
M. Wt: 392.5 g/mol
InChI Key: YDUCCQNFFUFRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a morpholine ring, a triazolopyridazine moiety, and a piperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridazine Core: The synthesis begins with the cyclization of appropriate hydrazine derivatives with 3-phenyl-1,2,4-triazole to form the triazolopyridazine core.

    Introduction of Piperidine Moiety: The triazolopyridazine intermediate is then reacted with 4-piperidone under suitable conditions to introduce the piperidine ring.

    Attachment of Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties and are used in various therapeutic applications.

    Morpholine Derivatives: These compounds are studied for their potential as enzyme inhibitors and other biological activities.

Uniqueness

Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is unique due to the combination of the morpholine, triazolopyridazine, and piperidine moieties in a single molecule. This unique structure imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

morpholin-4-yl-[1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c28-21(26-12-14-29-15-13-26)17-8-10-25(11-9-17)19-7-6-18-22-23-20(27(18)24-19)16-4-2-1-3-5-16/h1-7,17H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUCCQNFFUFRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Reactant of Route 3
Reactant of Route 3
Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Reactant of Route 4
Reactant of Route 4
Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Reactant of Route 5
Reactant of Route 5
Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Reactant of Route 6
Reactant of Route 6
Morpholin-4-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

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